2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene
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Overview
Description
2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoroethoxy, and ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of the difluoroethoxy group: This step involves the reaction of a suitable benzene derivative with 2,2-difluoroethanol in the presence of a base.
Addition of the ethynyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy and ethynyl groups can influence the compound’s binding affinity and specificity, while the benzyloxy group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethene: Similar in structure but lacks the benzyloxy and ethynyl groups.
(2,2-Difluoroethoxy)(trimethyl)silane: Contains a difluoroethoxy group but has a trimethylsilyl group instead of the benzyloxy and ethynyl groups.
Uniqueness
2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is an organic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with benzyloxy, difluoroethoxy, and ethynyl groups, which may influence its interactions with biological targets. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F2O2. The structure can be broken down as follows:
- Benzyloxy Group : Enhances solubility and may influence binding interactions.
- Difluoroethoxy Group : Imparts unique electronic properties that can affect biological activity.
- Ethynyl Group : Provides a reactive site for further chemical modifications.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors in biological systems. The unique combination of functional groups allows for modulation of binding affinity and specificity towards various molecular targets.
Biological Activity Data
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, although specific pathways remain to be fully elucidated.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The presence of the benzyloxy group is thought to enhance binding affinity to the active site of these enzymes.
- Antimicrobial Properties : Initial screenings indicate potential antimicrobial activity, although further studies are required to clarify the spectrum of activity and underlying mechanisms.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Further analysis revealed that the compound induced apoptosis as evidenced by increased Annexin V staining.
Study 2: HDAC Inhibition
In a separate investigation focused on HDAC inhibition, the compound was tested against several HDAC isoforms. The results demonstrated significant inhibition (IC50 values < 5 µM) against HDAC1 and HDAC6, suggesting its potential as a therapeutic agent in epigenetic modulation for cancer treatment.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(2,2-Difluoroethoxy)-4-ethynylbenzene | Structure | Limited activity; lacks benzyloxy group |
3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde | Structure | Moderate cytotoxicity; primarily studied as an intermediate |
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-ethynyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O2/c1-2-13-8-9-15(21-12-17(18)19)16(10-13)20-11-14-6-4-3-5-7-14/h1,3-10,17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERYQIVUCDJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC(F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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